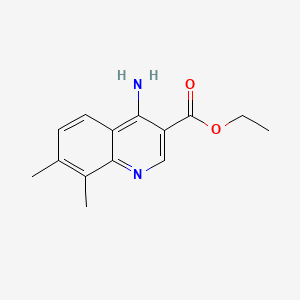
4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester is a quinoline derivative with significant importance in various fields of scientific research This compound is known for its unique chemical structure, which includes an ethyl ester group, an amino group, and two methyl groups attached to the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester typically involves the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate. This reaction is carried out at elevated temperatures, around 80°C, to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. These reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitroquinoline derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
Wissenschaftliche Forschungsanwendungen
4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents for infectious diseases and cancer.
Wirkmechanismus
The mechanism of action of 4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the quinoline ring can intercalate into DNA, disrupting its function. Additionally, the compound can inhibit enzymes involved in critical biological processes, leading to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester include:
- Ethyl 2,4-dimethylquinoline-3-carboxylate
- 4-Hydroxyquinoline
- 2-Hydroxyquinoline
Uniqueness
The combination of these groups with the quinoline ring system makes it a versatile compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
1235377-71-5 |
|---|---|
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.294 |
IUPAC-Name |
ethyl 4-amino-7,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-14(17)11-7-16-13-9(3)8(2)5-6-10(13)12(11)15/h5-7H,4H2,1-3H3,(H2,15,16) |
InChI-Schlüssel |
CGJRHPMLYWTVSV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1N)C)C |
Synonyme |
4-Amino-7,8-dimethylquinoline-3-carboxylic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B593999.png)








